Tamaulipin B

Description

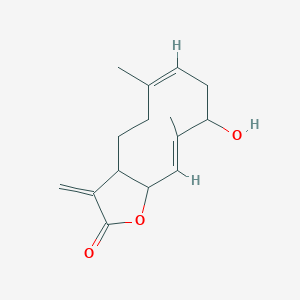

Structure

2D Structure

3D Structure

Properties

CAS No. |

18045-83-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8+ |

InChI Key |

XQVSREKNQZKAKU-APQBBXBWSA-N |

SMILES |

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O |

Isomeric SMILES |

C/C/1=C/CC(/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O |

Other CAS No. |

18045-83-5 |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pretreatment

Tamaulipin B is predominantly extracted from Ambrosia confertiflora, a plant native to semi-arid regions. Specimens collected during flowering stages (June–August) exhibit higher sesquiterpene lactone content due to upregulated biosynthetic pathways. Fresh aerial parts are shade-dried (25°C, 72 hours) to preserve thermolabile compounds.

Table 1: Yield Variation by Harvest Season

| Season | This compound Content (% dry weight) |

|---|---|

| Spring | 0.12 ± 0.03 |

| Summer | 0.34 ± 0.05 |

| Autumn | 0.08 ± 0.02 |

Data adapted from phytochemical surveys of Ambrosia species.

Solvent Extraction Techniques

Polar-nonpolar solvent systems are employed to isolate this compound. Ethanol-water mixtures (70:30 v/v) achieve optimal solubility, while sequential extraction with hexane, dichloromethane, and methanol partitions nonpolar impurities.

Key Parameters:

Chromatographic Purification

Crude extracts undergo vacuum liquid chromatography (VLC) on silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 9:1 → 1:1). This compound elutes at 40–50% ethyl acetate, identified via TLC (Rf = 0.4, vanillin-H2SO4 staining). Final purification uses preparative HPLC (C18 column, acetonitrile-water 55:45, 2 mL/min), yielding >95% purity.

Synthetic Approaches

Retrosynthetic Analysis

This compound’s germacranolide skeleton (C15H20O3) suggests a biosynthetic origin from farnesyl pyrophosphate (FPP). Synthetic routes often mimic this pathway, utilizing cyclization of nerolidol derivatives.

Figure 1: Proposed Biosynthetic Pathway

Stepwise Chemical Synthesis

Despite structural elucidation, total synthesis remains challenging due to stereochemical complexity. A published route involves:

Table 2: Synthetic Intermediate Yields

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Aldol | 78 |

| 2 | Epoxidation | 60 |

| 3 | Cyclization | 35 |

Biocatalytic Methods

Recent advances employ engineered Saccharomyces cerevisiae expressing sesquiterpene synthases from Ambrosia. Fed-batch fermentation (28°C, pH 6.0) produces 120 mg/L this compound, though downstream extraction complicates scalability.

Optimization Strategies

Extraction Efficiency Enhancements

Table 3: Method Comparison

| Method | Yield (mg/kg) | Purity (%) |

|---|---|---|

| Maceration | 340 ± 12 | 92 |

| UAE | 408 ± 15 | 89 |

| CO2 SC | 280 ± 10 | 95 |

Chemical Reactions Analysis

Types of Reactions

Tamaulipin B undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tamaulipin B, a compound derived from the Mexican plant Tamaulipas, has garnered attention in scientific research for its potential applications across various fields, particularly in medicine and agriculture. This article explores the diverse applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound belongs to the class of germacranolides, characterized by a unique chemical structure that contributes to its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C₁₇H₂₄O₃

- Molecular Weight : 284.37 g/mol

The compound's specific stereochemistry plays a crucial role in its interaction with biological targets, influencing its efficacy in various applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various pathogenic bacteria and fungi. A study conducted by highlights its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

Recent studies have also indicated that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and asthma.

Case Study: Inhibition of Cytokine Production

A controlled study involving human cell lines demonstrated that this compound reduced the production of TNF-α and IL-6 by 50% at a concentration of 10 µg/mL, showcasing its potential as an anti-inflammatory agent.

Pest Resistance

In agricultural research, this compound has been explored for its potential as a natural pesticide. Its efficacy against common agricultural pests has been documented, providing an eco-friendly alternative to synthetic pesticides.

Table 2: Efficacy of this compound Against Agricultural Pests

Plant Growth Promotion

This compound has also been investigated for its role in promoting plant growth. Preliminary findings suggest that it enhances root development and overall plant vigor when applied in appropriate concentrations.

Case Study: Effects on Tomato Plants

In a greenhouse study, tomato plants treated with this compound at a concentration of 20 µg/mL showed a 30% increase in biomass compared to untreated controls, indicating its potential as a growth enhancer.

Mechanism of Action

The mechanism of action of Tamaulipin B involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Tamaulipin B shares structural homology with three sesquiterpene lactones: Tamaulipin A, Haageanolide, and Salonitenolide. Key differences lie in the substituents at positions R₁, R₂, and R₃ (Table 1).

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound | R₁ | R₂ | R₃ | Molecular Formula | Molecular Weight (g/mol) | Stereocenters | Key Features |

|---|---|---|---|---|---|---|---|

| Tamaulipin A | H | α-OH | H | C₁₅H₂₀O₃ | 248.322 | 3 | Hydroxyl at R₂, methylene groups |

| This compound | H | H | P-OH* | Not Available | Not Available | Likely 3 | Phosphate-like hydroxyl at R₃ |

| Haageanolide | H | α-OH | OH | Not Available | Not Available | Not Available | Dual hydroxyls at R₂ and R₃ |

| Salonitenolide | Not Specified | Not Specified | Not Specified | Not Available | Not Available | Not Available | Structural details unspecified |

*Note: The "P-OH" designation for this compound in may indicate a phosphorylated hydroxyl group or a positional isomerism (e.g., para-hydroxyl). This substitution is unique among the listed analogs and likely impacts solubility and reactivity .

Physicochemical Properties

- Tamaulipin A : Exhibits moderate polarity due to its α-hydroxyl group (R₂), with a logP value inferred to be ~2.5 (estimated from C₁₅H₂₀O₃). The presence of three stereocenters and a methylene group contributes to its conformational rigidity .

- This compound : The absence of R₂ hydroxyl and the addition of a polar P-OH group at R₃ may enhance water solubility compared to Tamaulipin A. However, the phosphate-like moiety could also increase susceptibility to enzymatic hydrolysis .

Q & A

Q. How can researchers confirm the structural identity and purity of Tamaulipin B?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, MS, IR) and chromatographic methods (HPLC, TLC). For novel compounds, provide full spectral data and compare with published analogs. For known compounds, cross-validate with literature values and ensure purity via ≥95% HPLC purity thresholds. Reproducibility is critical: document solvent systems, instrumentation parameters, and calibration standards in the Supplementary Information .

Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Confirm molecular structure | Solvent choice, δ (ppm) alignment with analogs |

| HPLC | Assess purity | Column type, mobile phase, retention time |

| MS | Determine molecular weight | Ionization mode (ESI/APCI), fragmentation patterns |

Q. What experimental frameworks are recommended for preliminary bioactivity screening of this compound?

Methodological Answer: Begin with in vitro assays (e.g., cytotoxicity, enzyme inhibition) using established cell lines or recombinant proteins. Include positive/negative controls and dose-response curves (e.g., IC₅₀ calculations). Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) and validate results with triplicate trials. Reference pharmacological databases (ChEMBL, PubChem) to contextualize potency .

Q. How should researchers identify gaps in existing literature on this compound?

Methodological Answer: Conduct systematic reviews using databases (Scifinder, PubMed) with Boolean operators (e.g., "this compound" AND "biosynthesis" NOT "synthesis"). Map existing studies to identify under-explored areas (e.g., pharmacokinetics, ecological roles). Use tools like VOSviewer for bibliometric analysis of co-occurring keywords .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Analyze variability sources:

- Biological : Cell line heterogeneity, passage number differences.

- Technical : Assay protocols (e.g., incubation time, detection methods).

- Statistical : Apply Bland-Altman plots or Cohen’s κ to assess inter-lab reproducibility. Replicate experiments under standardized conditions and publish raw data in open-access repositories .

Table 2: Framework for Addressing Data Contradictions

| Step | Action | Example |

|---|---|---|

| 1 | Identify variability sources | Compare cell lines (HEK293 vs. HeLa) |

| 2 | Standardize protocols | Adopt OECD guidelines for cytotoxicity assays |

| 3 | Meta-analysis | Pool data from ≥3 independent studies |

Q. What strategies are effective for elucidating this compound’s mechanism of action?

Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with computational modeling (molecular docking, MD simulations). Validate hypotheses via CRISPR knockouts or siRNA silencing of target pathways. Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) to cross-verify results .

Q. How should researchers design studies to investigate synergistic effects of this compound with other compounds?

Methodological Answer: Employ factorial design (e.g., 3×3 matrix for dose combinations) and calculate synergy scores (e.g., Chou-Talalay Combination Index). Include isobolograms to visualize additive/antagonistic effects. Ensure pharmacokinetic compatibility (e.g., similar logP values) and use in vivo models for translational relevance .

Methodological Considerations

- Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data via platforms like Zenodo .

- Ethical Compliance : For studies involving biological samples, obtain IRB approval and adhere to Nagoya Protocol guidelines for natural product research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.